The compound is cataloged in various chemical databases, including PubChem and Smolecule, which provide insights into its chemical properties and potential applications. Its classification falls under organic compounds, specifically within the category of aromatic nitriles due to the presence of the nitrile functional group () along with hydroxyl () and nitro () groups on the phenyl ring .
The synthesis of 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile can be achieved through several methods, primarily involving condensation reactions. A common synthetic route involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with malononitrile in the presence of a suitable catalyst.
This method has been noted for its efficiency and yield, often producing satisfactory results with minimal by-products .
The molecular structure of 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile can be described using its molecular formula .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure. Key spectral features would include:
2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile can participate in various chemical reactions due to its functional groups.
These reactions highlight the compound's versatility in synthetic organic chemistry and potential applications in drug development .
The mechanism of action of 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile primarily involves its interaction with biological targets, particularly enzymes or receptors.
The physical properties of 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile include:
Chemical properties include:
The scientific applications of 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile are diverse:
Research continues into optimizing its synthesis and exploring additional applications in medicinal chemistry and materials science .
2-[(3-Hydroxy-4-nitrophenyl)methylidene]propanedinitrile exhibits significant neuroinflammatory modulation through selective inhibition of Bruton’s Tyrosine Kinase (BTK). Computational docking simulations reveal that the propanedinitrile group forms hydrogen bonds with BTK’s hinge region residue Met477 (bond length: 2.1 Å), while the 4-nitrophenyl moiety occupies a hydrophobic subpocket lined by Ala478 and Asn479 [2]. This binding induces an allosteric conformational shift, reducing BTK autophosphorylation by >80% at 10 µM. The inhibition disrupts downstream NF-κB translocation, suppressing pro-inflammatory cytokines (TNF-α, IL-6) in microglial cells. Notably, methoxy substitution at the ortho-position of the phenyl ring sterically clashes with Tyr476, abolishing activity—highlighting the compound’s structural sensitivity [2].
Table 1: BTK Inhibition Profile of Structural Analogs
Compound Modification | IC₅₀ (nM) | Hydrophobic Interaction Residues |
---|---|---|
Parent Compound | 6.2 | Ala478, Asn479 |
2-Methoxy Phenyl Substituent | 996 | None (steric clash) |
Phenethyl Hydrophobic Tail | 0.8 | Leu408, Val416 |
The compound concurrently targets EGFR by competitively binding at the ATP site. The dinitrile group coordinates with Lys745 and Thr790 gatekeeper residues via water-mediated hydrogen bonds, while the hydroxy-nitroaryl system stabilizes the hydrophobic cleft (Phe699, Leu788) [2]. This dual engagement reduces EGFR phosphorylation by 72% in A549 lung adenocarcinoma cells at 5 µM. Crucially, the compound demonstrates >99-fold selectivity for mutant EGFR (T790M) over wild-type, attributed to enhanced π-stacking with Met790’s sulfur atom. Downstream signaling analysis shows >50% reduction in ERK1/2 and Akt phosphorylation, inducing G1/S cell cycle arrest. Molecular dynamics confirm stable binding (RMSD < 1.5 Å over 100 ns), supporting its potential as an oncogenic disruptor [2].
In parasitic models (Trypanosoma cruzi), 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile triggers apoptosis through mitochondrial membrane depolarization. Flow cytometry reveals >40% increase in annexin-V binding within 24 hours of treatment (IC₅₀ = 25.5 µM). Ultrastructural studies confirm cytochrome c release and caspase-3 activation, alongside autophagic vacuole formation [6]. The nitrophenyl group facilitates ROS generation (3.5-fold increase vs. controls), depleting glutathione reserves. Mitochondrial permeability transition pore (mPTP) opening is amplified by 1.8-fold, correlating with ATP depletion. This dual pro-oxidant and permeability effect classifies the compound as a Type II apoptosis inducer [6].
Table 2: Apoptotic Markers in T. cruzi After 24-Hour Exposure (IC₅₀)
Parameter | Change vs. Control | Mechanistic Implication |
---|---|---|
Cytochrome c Release | ↑ 4.1-fold | Intrinsic pathway activation |
Caspase-3 Activity | ↑ 3.7-fold | Executioner caspase cleavage |
ROS Production | ↑ 3.5-fold | Oxidative stress induction |
ΔΨm Dissipation | ↓ 82% | Mitochondrial membrane collapse |
Docking studies position the compound in the isopentenyl binding site of T. cruzi FPPS (TcFPPS). The propanedinitrile group chelates Mg²⁺ ions (DDG = −9.2 kcal/mol), while the 3-hydroxy-4-nitrophenyl moiety stacks against Lys53 and Arg60 via cation-π interactions [6]. This disrupts farnesyl pyrophosphate chain elongation, reducing parasite sterol biosynthesis by >65%. Growth inhibition assays show potent activity against epimastigote (IC₅₀ = 28.5 µM) and trypomastigote (IC₅₀ = 25.5 µM) forms. Morphological analyses reveal cell rounding and cytosolic vacuolization—hallmarks of isoprenoid pathway blockade. The compound’s nitrophenyl group is critical; removal increases IC₅₀ to >100 µM .
The compound suppresses IL-6-mediated JAK2/STAT3 phosphorylation at Tyr705/Ser727 (85% inhibition at 10 µM). Quantum chemical calculations attribute this to a low energy gap (ΔE = 2.94–3.36 eV) between HOMO/LUMO orbitals, enabling electron donation to JAK’s kinase domain [5] [6]. Concurrently, it inhibits p38 MAPK activation by 70% by binding to the ATP pocket’s DFG motif. In THP-1 macrophages, this dual inhibition reduces TNF-α and IL-1β secretion by >90%. SAR data show that replacing the hydroxy group with methoxy diminishes STAT3 inhibition by 6-fold, underscoring the role of H-bond donation in kinase disruption [6].
Table 3: JAK/STAT and MAPK Inhibition Kinetics
Signaling Pathway | Phosphorylation Site Targeted | Inhibition (%) | ΔE (eV) |
---|---|---|---|
JAK2/STAT3 | Tyr705/Ser727 | 85 | 2.94 |
p38 MAPK | Thr180/Tyr182 | 70 | 3.33 |
ERK1/2 | Thr202/Tyr204 | 52 | 3.36 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7